molecular formula C15H13BrClN B13558937 N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride

Cat. No.: B13558937
M. Wt: 322.63 g/mol
InChI Key: DBGNOCMUGXATJN-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]-3-ethynylaniline hydrochloride is a halogenated aromatic amine derivative characterized by a 3-bromophenylmethyl group attached to the nitrogen of a 3-ethynylaniline backbone, with a hydrochloride counterion. This compound combines a brominated aromatic ring, an ethynyl substituent, and a tertiary amine structure, making it a versatile intermediate in organic synthesis, particularly for coupling reactions or as a precursor to pharmaceuticals and advanced materials. Its molecular formula is C₁₄H₁₃BrClN, with a molecular weight of 310.62 g/mol (calculated from structural analogs in ).

Properties

Molecular Formula

C15H13BrClN

Molecular Weight

322.63 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-ethynylaniline;hydrochloride

InChI

InChI=1S/C15H12BrN.ClH/c1-2-12-5-4-8-15(10-12)17-11-13-6-3-7-14(16)9-13;/h1,3-10,17H,11H2;1H

InChI Key

DBGNOCMUGXATJN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, benzylamine, is brominated to introduce the bromophenyl group.

    Ethynylation: The brominated intermediate undergoes a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carbonyl or carboxyl derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and ethynyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related halogenated aniline derivatives, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis supported by evidence from literature and structural analogs.

Substituent Effects and Reactivity
Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications
N-[(3-Bromophenyl)methyl]-3-ethynylaniline HCl -N[(3-BrC₆H₄)CH₂]
-3-C≡CH on aniline
310.62 High reactivity in Sonogashira coupling (ethynyl group) ; bromine enables cross-coupling .
3-Bromo-N-ethylaniline HCl (CAS 1170521-43-3) -N(CH₂CH₃)
-3-Br on aniline
254.54 Limited ethynyl reactivity; ethyl group reduces steric hindrance compared to benzyl .
N-Benzyl-4-bromoaniline HCl -N(CH₂C₆H₅)
-4-Br on aniline
298.61 Bromine position (para vs. meta) alters electronic properties for regioselective reactions .
3-Chloro-N-phenyl-phthalimide Chlorinated isoindole-1,3-dione core 270.68 Monomer for polyimides; lacks ethynyl but shares halogenated aromatic utility .

Key Observations :

  • The ethynyl group in the target compound enhances its utility in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) compared to ethyl or benzyl substituents in analogs .
  • Bromine position (meta in the target vs. para in N-benzyl-4-bromoaniline HCl) influences electronic effects and regioselectivity in electrophilic substitutions .
Crystallographic and Computational Analysis

Software tools like SHELX (for crystal structure refinement) and ORTEP-3 (for molecular visualization) are critical for analyzing such compounds . For example:

  • The bromine atom’s heavy-atom effect aids in X-ray crystallographic resolution, as seen in analogs like N-benzyl-4-bromoaniline HCl .

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